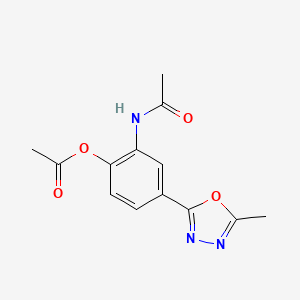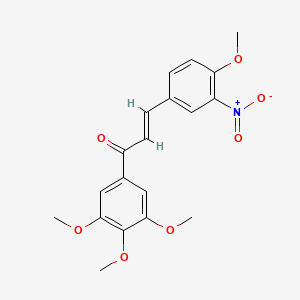
2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(乙酰氨基)-4-(5-甲基-1,3,4-噁二唑-2-基)苯基乙酸酯是一种合成有机化合物,在科学研究的各个领域都引起了人们的兴趣。该化合物的特点是存在乙酰氨基、甲基取代的噁二唑环和苯基乙酸酯部分。其独特的结构使其能够参与多种化学反应,使其成为化学、生物学、医学和工业研究的宝贵课题。
准备方法
合成路线和反应条件
2-(乙酰氨基)-4-(5-甲基-1,3,4-噁二唑-2-基)苯基乙酸酯的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
噁二唑环的形成: 噁二唑环可以通过酰肼与适当的羧酸衍生物在酸性或碱性条件下环化来合成。
乙酰化: 乙酰氨基通过中间体与乙酸酐或乙酰氯在碱(如吡啶)存在下反应引入。
酯化: 最后一步涉及用乙酸酐或乙酰氯将酚基酯化,形成苯基乙酸酯部分。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
2-(乙酰氨基)-4-(5-甲基-1,3,4-噁二唑-2-基)苯基乙酸酯可以进行各种类型的化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 还原反应可以用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以参与亲核或亲电取代反应,具体取决于存在的官能团。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 用于亲电取代的卤化试剂,如亚硫酰氯。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成胺或醇。
取代: 形成卤代衍生物。
科学研究应用
2-(乙酰氨基)-4-(5-甲基-1,3,4-噁二唑-2-基)苯基乙酸酯在科学研究中具有广泛的应用范围:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其在药物开发和治疗应用中的潜在用途。
工业: 用于生产特种化学品和材料。
作用机制
2-(乙酰氨基)-4-(5-甲基-1,3,4-噁二唑-2-基)苯基乙酸酯的作用机制涉及其与特定分子靶点和途径的相互作用。乙酰氨基可以与生物分子形成氢键,而噁二唑环可以参与π-π相互作用。这些相互作用可以调节酶、受体或其他蛋白质的活性,从而导致观察到的化合物效应。
相似化合物的比较
类似化合物
2-(乙酰氨基)-4-(1,3,4-噁二唑-2-基)苯基乙酸酯: 在噁二唑环上缺少甲基。
2-(乙酰氨基)-4-(5-甲基-1,2,4-噁二唑-3-基)苯基乙酸酯: 噁二唑环的位置不同。
2-(乙酰氨基)-4-(5-甲基-1,3,4-噻二唑-2-基)苯基乙酸酯: 含有噻二唑环而不是噁二唑环。
独特性
2-(乙酰氨基)-4-(5-甲基-1,3,4-噁二唑-2-基)苯基乙酸酯中存在甲基取代的噁二唑环赋予其独特的化学和生物学特性,使其与其他类似化合物区别开来。这种结构特征可以影响化合物的反应性、稳定性和与生物靶点的相互作用。
属性
分子式 |
C13H13N3O4 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC 名称 |
[2-acetamido-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C13H13N3O4/c1-7(17)14-11-6-10(13-16-15-8(2)19-13)4-5-12(11)20-9(3)18/h4-6H,1-3H3,(H,14,17) |
InChI 键 |
FQHIJNFPVWPPHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)OC(=O)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide](/img/structure/B11049544.png)
![4-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11049552.png)
![4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol](/img/structure/B11049558.png)
![4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11049562.png)
![diethyl (2E)-2-[(1,2-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049570.png)

![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11049589.png)
![5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11049601.png)
![3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049602.png)
![1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11049606.png)
![9-(3-chlorophenyl)-1-hydroxy-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one](/img/structure/B11049612.png)
